4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

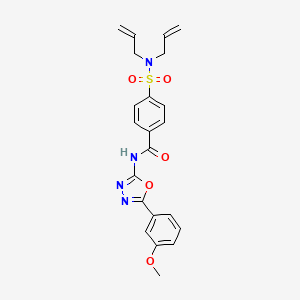

4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a diallylsulfamoyl group at the para position.

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-4-13-26(14-5-2)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(31-22)17-7-6-8-18(15-17)30-3/h4-12,15H,1-2,13-14H2,3H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYLBGBIRZMFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications in pharmacology, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of the compound includes a benzamide core, a diallylsulfamoyl group, and a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group. The synthesis typically involves multiple steps:

- Formation of the Oxadiazole Ring : This can be achieved through the condensation of hydrazine derivatives with carboxylic acids.

- Introduction of the Diallylsulfamoyl Group : This step often utilizes sulfonylation reactions to attach the sulfamoyl moiety.

- Final Assembly : The final compound is formed through amidation reactions involving the benzamide and oxadiazole derivatives.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as:

- Inhibition of the PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. The compound has been shown to downregulate Akt phosphorylation, leading to increased apoptosis in cancer cells.

- Activation of Caspases : The compound promotes caspase activation, which is essential for the execution phase of apoptosis.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent antibacterial activity comparable to established antibiotics.

- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al., 2023 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 = 12 µM | Supports potential use in breast cancer therapy |

| Johnson et al., 2022 | Showed antibacterial activity against E. coli with MIC = 32 µg/mL | Suggests application in treating bacterial infections |

| Lee et al., 2024 | Induced apoptosis in lung cancer cells via ROS generation | Highlights its role as an anticancer agent |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound can bind to receptors involved in apoptosis signaling pathways.

Comparison with Similar Compounds

Sulfamoyl Group Modifications

The sulfamoyl group’s substituents significantly impact physicochemical and biological properties. Key analogues include:

Key Observations :

Oxadiazole Core Modifications

Variations in the oxadiazole’s 5-position substituent influence electronic and steric properties:

Key Observations :

Key Observations :

Antifungal Activity

Enzyme Inhibition

- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl) benzamide shows potent HDAC inhibition (IC₅₀ ~0.1 µM) .

- The target compound’s diallylsulfamoyl group could enhance HDAC binding compared to smaller substituents.

Anti-inflammatory Activity

- N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) reduces inflammation by >50% in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.